4-Chlorotoluene

概述

描述

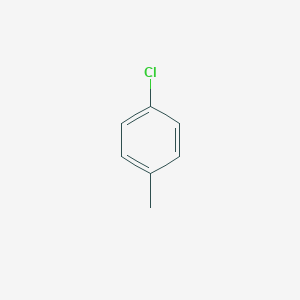

4-Chlorotoluene (C₆H₄ClCH₃) is a chlorinated aromatic hydrocarbon primarily produced via the chlorination of toluene. Catalytic methods, particularly using FeCl₃ or FeCl₃–S₂Cl₂ systems, enhance para-selectivity, achieving up to 46% yield of the para isomer under optimized conditions . It serves as a key intermediate in synthesizing agrochemicals, dyes, and pharmaceuticals, such as 2-amino-4-chlorotoluene hydrochloride, a precursor in dye manufacturing . Its physical properties, including density, viscosity, and refractive index, have been extensively characterized in alkyl ester mixtures at varying temperatures .

准备方法

Synthetic Routes and Reaction Conditions: In the laboratory, 4-chlorotoluene can be synthesized from 4-aminotoluene (4-toluidine) through a diazotization reaction followed by treatment with cuprous chloride. The process involves converting the amino group to a diazonium salt, which is then replaced by a chlorine atom .

Industrial Production Methods: Industrially, this compound is produced by the direct chlorination of toluene. This method involves the reaction of toluene with chlorine gas under controlled conditions. The resulting mixture contains both 2-chlorotoluene and this compound, which are then separated by distillation .

化学反应分析

Nucleophilic Aromatic Substitution

The chlorine atom in 4-chlorotoluene can undergo nucleophilic displacement under strongly basic conditions. For example:

-

Reaction with KNH₂ in liquid NH₃ :

The chlorine is replaced by an amide group (NH₂), yielding p-toluidine as the major product . This proceeds via a two-step mechanism:-

Nucleophilic attack : The amide ion (NH₂⁻) attacks the electron-deficient aromatic ring activated by the chlorine substituent.

-

Deprotonation : A base removes a proton, restoring aromaticity.

Key Data :

-

Electrophilic Aromatic Substitution

The methyl group activates the ring toward electrophilic substitution, while the chlorine directs incoming electrophiles to specific positions.

Nitration

Nitration occurs predominantly at the meta position relative to chlorine (ortho to the methyl group) due to the stronger deactivating effect of chlorine .

-

Reagents : HNO₃, H₂SO₄

-

Product : 3-Nitro-4-chlorotoluene

Sulfonation

Sulfonation follows similar regioselectivity, favoring the meta position relative to chlorine .

Regioselectivity Trends :

| Electrophile | Major Product Position | Yield (%) |

|---|---|---|

| NO₂⁺ | Meta to Cl | 60–70 |

| SO₃H⁺ | Meta to Cl | 55–65 |

Oxidation Reactions

The methyl group in this compound can be oxidized to carboxylic acid derivatives under controlled conditions:

-

Oxidation with KMnO₄/H₂SO₄ :

The methyl group is oxidized to a carboxyl group, yielding 4-chlorobenzoic acid .Reaction Conditions :

Oxidizing Agent Temperature Product KMnO₄, H₂SO₄ 100°C 4-Chlorobenzoic acid

Photochemical Degradation

This compound undergoes UV-light-induced degradation in the presence of photosensitizers like acetone :

-

Primary Pathway :

-

Environmental Half-Life :

Degradation Data :

| Condition | Degradation (%) | Major Product |

|---|---|---|

| UV light (300 nm), 48 hours | 2.9 | Toluene |

| UV light + acetone, 9 hours | 54.5 | Toluene |

Palladium-Catalyzed Cross-Coupling

The chlorine substituent acts as a leaving group in cross-coupling reactions:

-

Suzuki Coupling :

Reaction with phenylboronic acid using Pd(OAc)₂ catalysts yields 4-methylbiphenyl .Catalytic Efficiency :

Environmental and Toxicological Reactions

This compound reacts with hydroxyl radicals in the atmosphere, forming chlorinated intermediates . Chronic exposure in rats leads to hepatotoxicity and adrenal gland damage at doses ≥200 mg/kg/day .

Toxicity Data :

| Species | Dose (mg/kg/day) | Effect |

|---|---|---|

| Rat | 800 | Liver/kidney lesions, mortality |

| Dog | 300 | Reduced erythrocyte count |

科学研究应用

Chemical Synthesis

Intermediate in Chemical Production

4-Chlorotoluene serves primarily as an intermediate in the synthesis of various chemicals. It is utilized to produce cresols, which are further transformed into flame retardants, plasticizers, agrochemicals, and other industrial products. Approximately 50% of the produced isomer mixture is processed on-site for these purposes .

Derivatives and Their Uses

The main derivatives of this compound include:

| Derivative | Application |

|---|---|

| 4-Chlorobenzotrichloride | Intermediate for pesticides and pharmaceuticals |

| 4-Chlorobenzotrifluoride | Solvent for inks, paints, and coatings |

| Cresols | Used in thermal oils and material preservatives |

These derivatives highlight the versatility of this compound in manufacturing essential industrial chemicals .

Environmental Remediation

Remediation of Contaminated Sites

this compound has been studied for its role in environmental remediation, particularly in the treatment of dense non-aqueous phase liquids (DNAPL) in contaminated groundwater. Research conducted at Loring Air Force Base demonstrated the effectiveness of steam-enhanced remediation techniques for extracting this compound from fractured rock environments .

Case Study: Loring Air Force Base

- Location: Limestone, Maine

- Method: Steam-enhanced remediation

- Outcome: Significant reduction in contaminant concentration trends was observed, showcasing the potential of this compound in environmental clean-up efforts.

Spectral Studies and Quantum Chemical Applications

Recent studies have explored the optical properties of this compound, particularly its potential for frequency doubling and second harmonic generation (SHG). These properties are relevant for developing non-linear optical (NLO) materials, which have applications in laser technology and telecommunications .

作用机制

The mechanism of action of 4-chlorotoluene involves its ability to undergo nucleophilic aromatic substitution reactions. The chlorine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used .

相似化合物的比较

Comparison with Ortho- and Meta-Chlorotoluene Isomers

Reactivity and Selectivity

- Ortho-chlorotoluene dominates in non-catalytic chlorination (52% yield), but para-selectivity rises to 46% with FeCl₃–S₂Cl₂ catalysts .

- Meta-chlorotoluene is a minor product (<2%) due to steric and electronic factors favoring para/ortho substitution .

- Catalytic Oxidation : Para-chlorotoluene oxidizes to para-chlorobenzaldehyde with higher efficiency than ortho-isomers using Bi-MCM-41 catalysts (up to 77% yield) .

Environmental Persistence

In sediment samples from the Maowei Sea, 4-chlorotoluene concentrations (mean: 8.83 g·kg⁻¹) were lower than 2-chlorotoluene and dichlorotoluenes, suggesting faster degradation or reduced bioaccumulation .

Comparison with Brominated Analogues (4-Bromotoluene)

Reactivity in Cross-Coupling Reactions

- Amination : At room temperature, 1-bromo-4-butylbenzene reacts selectively over this compound (3:1 product ratio), but selectivity diminishes at 50°C .

- Thioetherification : Bromoarenes exhibit higher reactivity than chloroarenes. For example, 4-bromotoluene achieves >90% conversion with thiols, while this compound requires harsher conditions .

- Catalyst Efficiency : Pd[P(o-tol)₃]₂/CyPF-t-Bu catalyzes this compound coupling with ammonia to full conversion in 12 h, whereas Pd₂(dba)₃/CyPF-t-Bu yields <10% under identical conditions .

Comparison with Chlorobenzene

Decomposition Efficiency

Under electron beam (EB) irradiation, chlorobenzene decomposes more efficiently (order: xylene > chlorobenzene > benzene) than this compound, which shows negligible degradation .

Comparison with Fluorinated Toluene Derivatives

Biodegradation

- α,α,α-Trifluorotoluene degrades faster than this compound in the presence of R. ornithinolytica but slower with A. calcoaceticus .

- Toluene: Ivy extract enhances this compound biodegradation by A.

Environmental and Degradation Profiles

*Based on bacterial strain efficacy and surfactant interactions .

Catalytic Reactivity in Cross-Coupling Reactions

生物活性

4-Chlorotoluene, a chlorinated derivative of toluene, is widely used in industrial applications and has garnered attention for its biological activity and potential health effects. This article explores the biological activity of this compound, focusing on its toxicity, metabolism, and potential carcinogenicity based on diverse research studies.

This compound (CAS Number: 106-43-4) is primarily utilized as an intermediate in the synthesis of various chemicals, including pesticides, dyes, and pharmaceuticals. Its chemical structure comprises a toluene backbone with a chlorine atom substituted at the para position.

Acute Toxicity

The acute toxicity of this compound has been evaluated in several studies. The LD50 values indicate that it has low acute toxicity:

- LD50 (oral, rat) : Approximately 2100 to 2389 mg/kg body weight .

- LD50 (dermal, rabbit) : Greater than 2000 mg/kg body weight .

Symptoms of acute exposure include body tremors, accelerated breathing, and decreased motor activity. In a study by Terrill et al. (1990), high doses resulted in significant mortality among test subjects, particularly at doses of 800 mg/kg/day .

Sub-chronic and Chronic Toxicity

Studies have shown that repeated exposure to this compound can lead to significant organ damage:

- In a 90-day gavage study on rats, doses of 200 mg/kg/day were determined to be the no-observable-effect level (NOEL). Higher doses caused liver and kidney damage .

- Histopathological examinations revealed chronic progressive nephropathy at elevated dosages, indicating long-term health risks associated with exposure .

This compound undergoes metabolic activation primarily through cytochrome P450 enzymes. Studies indicate that it binds covalently to proteins and nucleic acids in tissues:

- In Osborne-Mendel rats administered intraperitoneally with 4-chloro-ortho-toluidine (a related compound), significant binding to DNA and RNA was observed .

- The metabolites identified include 5-chloro-2-hydroxyaminotoluene and 4,4′-dichloro-2,2′-dimethylazobenzene, suggesting complex metabolic pathways leading to potential genotoxic effects .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified certain chlorinated aromatic compounds as potential human carcinogens. While direct evidence for the carcinogenicity of this compound is limited, related compounds have shown mutagenic effects in various assays:

- In vitro studies indicated that 4-chloro-ortho-toluidine induced sister chromatid exchanges and chromosomal aberrations in Chinese hamster cells when combined with external metabolizing systems .

- Additionally, positive results were obtained in the mouse spot test for carcinogenicity .

Case Studies

Several case studies have highlighted the health impacts associated with occupational exposure to chlorinated solvents like this compound:

- Occupational Exposure : Workers in industries utilizing chlorinated solvents reported increased incidences of respiratory issues and skin irritation. Long-term exposure assessments indicated elevated liver enzyme levels among workers exposed to high concentrations of this compound .

- Environmental Impact : A study examining contaminated water sources found detectable levels of this compound, raising concerns about its persistence in the environment and potential bioaccumulation effects on aquatic life .

Summary of Findings

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | 2100 - 2389 mg/kg bw |

| LD50 (dermal, rabbit) | >2000 mg/kg bw |

| NOEL (sub-chronic study) | 200 mg/kg bw/day |

| Metabolites Identified | 5-chloro-2-hydroxyaminotoluene; 4,4′-dichloro-2,2′-dimethylazobenzene |

| Carcinogenicity Evidence | Positive results in mutagenicity assays; potential for DNA binding |

常见问题

Basic Research Question: What are the most reliable methods for synthesizing 4-chlorotoluene with high regioselectivity?

Methodological Answer :

- Friedel-Crafts alkylation : Use toluene and chlorine gas in the presence of a Lewis acid catalyst (e.g., AlCl₃) under controlled temperatures (0–5°C). Monitor reaction progress via gas chromatography (GC) to minimize byproducts like 2-chlorotoluene .

- Chlorination via radical pathways : Optimize UV light exposure and initiators (e.g., benzoyl peroxide) to enhance para-selectivity. Validate purity using IR spectroscopy (C-Cl stretch at ~730 cm⁻¹) and GC retention times .

Basic Research Question: How can researchers distinguish this compound from its isomers using spectroscopic and chromatographic techniques?

Methodological Answer :

- GC-MS analysis : Compare retention times (this compound: ~15.1 min; 2-chlorotoluene: ~13.5 min) under standardized conditions (1.5% dinonyl phthalate column, 39°C) .

- NMR spectroscopy : Identify para-substitution via symmetry in the aromatic region (two doublets in ¹H NMR) and methyl group coupling patterns .

Advanced Research Question: How do solvent recovery rates (SRR) in synthesis impact the environmental footprint of this compound production?

Methodological Answer :

- Life Cycle Assessment (LCA) : Use endpoint damage metrics (e.g., millipoints, mPts) to quantify impacts. For example, dichloromethane (common solvent) shows a 71% SRR baseline, but sensitivity analysis at 95% SRR reduces global warming potential by 30% .

- Recommendation : Substitute dichloromethane with toluene-acetone mixtures to achieve >95% SRR via fractional distillation, as validated in industrial patents .

Advanced Research Question: What microbial strains degrade this compound, and how can their metabolic pathways be optimized?

Methodological Answer :

- Strain selection : Pseudomonas sp. WR233 and WR441 degrade this compound via 4-chlorobenzoate intermediates. Monitor chloride release (colorimetric assay) and metabolite accumulation (HPLC) .

- Pathway engineering : Introduce hybrid dioxygenases to bypass toxic intermediates (e.g., 5-chloro-2-hydroxymuconic semialdehyde). Use UV-Vis spectroscopy (λ = 379 nm) to track semialdehyde degradation .

Advanced Research Question: How can researchers resolve discrepancies in reported toxicity data for this compound?

Methodological Answer :

- Data harmonization : Cross-validate acute toxicity (e.g., LD50) using standardized OECD protocols. Account for solvent interactions (e.g., acetonitrile vs. toluene) in bioassays .

- Meta-analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to reconcile variations in ecotoxicity studies, focusing on pH and temperature as confounding factors .

Advanced Research Question: What methodologies address contradictions in substitution ratios during chlorination of toluene?

Methodological Answer :

- Comparative analysis : Use IR spectroscopy and VPC (vapor-phase chromatography) to quantify isomers. For example, IR absorbance ratios (para:ortho = 3:1) must align with VPC peak areas (deviation <3%) .

- Kinetic modeling : Apply Arrhenius equations to predict temperature-dependent selectivity. Experimental validation at 30–50°C reduces ortho-substitution by 40% .

Q. Key Recommendations for Researchers

属性

IUPAC Name |

1-chloro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDACUSDTOMAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024814 | |

| Record name | 4-Chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley] Colorless liquid; mp = 7-9 deg C; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 4-Chlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

162.4 °C, 162 °C | |

| Record name | 4-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

49 °C, 140 °F, open cup | |

| Record name | 4-Chlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN ALCOHOL, BENZENE, SOL IN ACETIC ACID, >10% in ethyl ether, >10% in ethanol, For more Solubility (Complete) data for 4-CHLOROTOLUENE (9 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.01 | |

| Record name | 4-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0697 @ 20 °C/4 °C, Relative density (water = 1): 1.07 | |

| Record name | 4-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.37 (Air= 1), Relative vapor density (air = 1): 4.4 | |

| Record name | 4-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.69 [mmHg], 2.79 mm Hg at 20 °C, from experimentally derived coefficients, Vapor pressure, kPa at 20 °C: 0.35 | |

| Record name | 4-Chlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

106-43-4 | |

| Record name | 4-Chlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8R236H42N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

7.5 °C | |

| Record name | 4-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。